molecular formula C16H12ClF2N3O2S B4639693 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide

Cat. No.: B4639693
M. Wt: 383.8 g/mol
InChI Key: MUFATHNZLPXREI-UHFFFAOYSA-N
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Description

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenyl group, and a difluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

Next, the chlorinated pyrazole is reacted with a benzyl halide derivative to form the N-benzylated pyrazole. This intermediate is then coupled with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: The phenyl and sulfonamide groups can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol derivatives.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The difluorobenzenesulfonamide moiety may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
  • N-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
  • N-{3-[(4-iodo-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide

Uniqueness

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and binding properties. The difluorobenzenesulfonamide moiety also contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3O2S/c17-12-8-20-22(10-12)9-11-2-1-3-13(6-11)21-25(23,24)14-4-5-15(18)16(19)7-14/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFATHNZLPXREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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